![molecular formula C19H22FN3O3 B2578830 N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide CAS No. 921792-70-3](/img/structure/B2578830.png)
N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is responsible for the biosynthesis of leukotrienes, a group of inflammatory mediators. Leukotrienes play a crucial role in the pathogenesis of various inflammatory diseases, including asthma, arthritis, and atherosclerosis. Therefore, FLAP inhibitors have the potential to be a promising therapeutic agent for the treatment of these diseases.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
Research on fluoroquinolone-based compounds, closely related to the chemical structure of interest, demonstrates a methodological approach to synthesizing compounds with potential antimicrobial properties. For instance, Patel and Patel (2010) outlined the synthesis of fluoroquinolone-based 4-thiazolidinones, exploring their antifungal and antibacterial activities. Such studies provide a foundation for developing new antimicrobial agents using similar chemical frameworks (N. Patel & S. D. Patel, 2010).
Cytotoxicity Studies
The exploration of N-substituted pyrazole and pyrazolopyrimidine derivatives, as performed by Hassan et al. (2014), sheds light on the potential cytotoxic activities of such compounds. These derivatives were tested against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the importance of molecular modifications to enhance anticancer activity. This aligns with the research interest in modifying the N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide structure for potential anticancer applications (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Synthesis of Fluorinated Compounds
The discovery and development of selective and orally efficacious inhibitors for kinase superfamily, as illustrated by Schroeder et al. (2009), involve the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds, due to their fluorinated aromatic systems, offer insights into the design and synthesis of compounds with improved biological activity and solubility. The research underscores the significance of fluorination in enhancing the pharmacokinetic profiles of bioactive compounds (G. M. Schroeder et al., 2009).
Antiproliferative Activity
Lu et al. (2021) synthesized a molecule with significant inhibitory activity against cancer cell lines, indicating the relevance of structural modifications in designing compounds with antiproliferative properties. This study exemplifies the potential of N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide derivatives in cancer research, suggesting that modifications to this core structure could yield promising antiproliferative agents (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, & H. Ge, 2021).
Propiedades
IUPAC Name |
N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-26-16-12-17(24)23(15-10-8-13(20)9-11-15)22-18(16)19(25)21-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBLSXBGRYSOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2CCCCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.